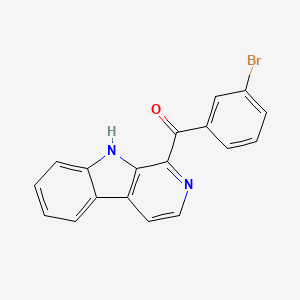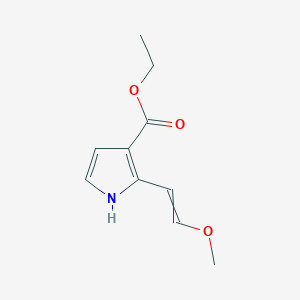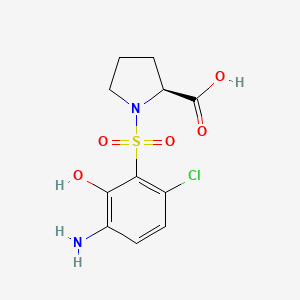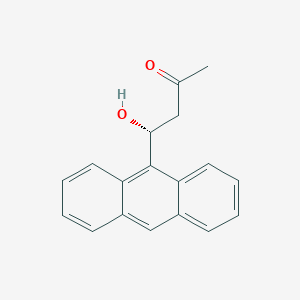
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine is an organic compound that belongs to the class of amines. It features a complex structure with a tert-butylphenoxy group, a naphthyl group, and a pyridin-3-amine moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Coupling with naphthyl group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of pyridin-3-amine:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, influencing biological pathways, or altering chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Tert-butylphenoxy)-n-(phenyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a naphthyl group.
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine: Similar structure but with a naphthalen-1-yl group instead of naphthalen-2-yl.
Uniqueness
The uniqueness of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine lies in its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
917900-55-1 |
|---|---|
Formule moléculaire |
C25H24N2O |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-(2-tert-butylphenoxy)-N-naphthalen-2-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)21-11-6-7-13-23(21)28-24-22(12-8-16-26-24)27-20-15-14-18-9-4-5-10-19(18)17-20/h4-17,27H,1-3H3 |
Clé InChI |
ULYDBAWDHYUPCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)

![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)

![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)


![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)

